

# Safety and tolerability of (2R,2R)-PF-07258669 compared to placebo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2R,2R)-PF-07258669

Cat. No.: B15616120

[Get Quote](#)

An evaluation of the safety and tolerability of the melanocortin-4 receptor (MC4R) antagonist **(2R,2R)-PF-07258669** has been conducted in a first-in-human, single ascending dose (SAD) clinical trial. This guide provides a comparative analysis of the safety profile of PF-07258669 versus placebo, based on the available clinical trial data. The information is intended for researchers, scientists, and drug development professionals.

## Overview of (2R,2R)-PF-07258669

**(2R,2R)-PF-07258669** is an orally active antagonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor primarily expressed in the brain that is crucial in regulating appetite and energy expenditure.<sup>[1][2]</sup> By blocking MC4R signaling, PF-07258669 has the potential to address conditions characterized by appetite loss, such as anorexia and cachexia.<sup>[2][3]</sup> Preclinical studies in aged rats have demonstrated that PF-07258669 can increase food intake and body weight.<sup>[3]</sup> The compound has advanced to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.<sup>[1]</sup>

## Safety and Tolerability in a Single Ascending Dose Study

A randomized, placebo-controlled, first-in-human, single ascending oral dose study (NCT04628793, Study C4541001) was conducted to evaluate the safety and tolerability of PF-07258669 in healthy adult participants.<sup>[4][5]</sup> The study assessed single doses ranging from 0.1 mg to 300 mg.<sup>[4]</sup>

## Summary of Treatment-Emergent Adverse Events (TEAEs)

Oral administration of single ascending doses of PF-07258669 was found to be safe and well-tolerated.<sup>[4]</sup> All treatment-emergent adverse events (TEAEs) reported were of mild severity.<sup>[4]</sup> A total of 19 TEAEs were observed in 14 of the 29 study participants.<sup>[4]</sup> Of these, 7 adverse events occurred in 6 participants who received the placebo, while 12 adverse events were reported in 10 participants who received PF-07258669 at doses of 1 mg or higher.<sup>[4]</sup> No adverse events were reported in the cohorts receiving less than 1 mg of PF-07258669.<sup>[4]</sup> The incidence of adverse events was comparable between the placebo and PF-07258669 groups (33.3% for placebo and ranging from 16.7% to 50.0% for PF-07258669  $\geq 1$  mg groups).<sup>[4]</sup>

The most frequently reported adverse event was an increase in blood triglycerides, with two occurrences in two separate participants.<sup>[4]</sup> Of the 19 TEAEs, five were considered by the investigator to be treatment-related: one in the placebo group and four in the PF-07258669 groups.<sup>[4]</sup>

| Adverse Event Category        | PF-07258669 (1 mg - 300 mg)                                | Placebo       |
|-------------------------------|------------------------------------------------------------|---------------|
| Total Participants with TEAEs | 10                                                         | 6             |
| Total Number of TEAEs         | 12                                                         | 7             |
| Severity of all TEAEs         | Mild                                                       | Mild          |
| Most Frequent TEAE            | Increased blood triglycerides (2 events in 2 participants) | Not Specified |
| Treatment-Related TEAEs       | 4                                                          | 1             |
| Incidence of AEs              | 16.7% - 50.0% (for doses $\geq 1$ mg)                      | 33.3%         |

Data from the Clinical Study Report Synopsis for Study C4541001.<sup>[4]</sup>

No clinically significant abnormal trends were noted in vital signs for participants who received PF-07258669 when compared to the placebo group.<sup>[4]</sup> One participant who received a 3 mg

dose of PF-07258669 experienced a single event of asymptomatic orthostatic hypotension six hours after dosing.[4]

## Experimental Protocols

### Single Ascending Dose (SAD) Study Design (NCT04628793)

This Phase 1 study was a randomized, investigator- and participant-blind, sponsor-open, and placebo-controlled trial.[4] The primary objective was to assess the safety and tolerability of single ascending oral doses of PF-07258669 in healthy adult participants.[4][5]

- Participants: Up to approximately 24 healthy adults were planned to be enrolled, with a final count of 29 participants.[4][5] Inclusion criteria required participants to be overtly healthy, with a Body Mass Index (BMI) between 17.5 and 30.5 kg/m<sup>2</sup>, and a total body weight greater than 50 kg.[5]
- Dosing: The study was designed with up to three cohorts, each with approximately eight participants. Each participant was scheduled to go through four treatment periods, receiving three different doses of PF-07258669 and one dose of placebo. A washout period of at least 7 days was implemented between each treatment period. The dose levels of PF-07258669 ranged from 0.1 mg to 300 mg.[4]
- Safety Monitoring: Safety assessments included the monitoring of adverse events, clinical safety laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, continuous cardiac monitoring, 12-lead electrocardiograms (ECGs), respiratory rate, oral body temperature, physical examinations, and neurological examinations.[4][6]



[Click to download full resolution via product page](#)

Workflow of the Single Ascending Dose (SAD) Clinical Trial.

## Multiple Ascending Dose (MAD) Study Design (NCT05113940)

A Phase 1, randomized, double-blind, sponsor-open, placebo-controlled study was also initiated to investigate the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of PF-07258669 in healthy adult participants.[\[6\]](#)[\[7\]](#)

- Study Design: Part A of the study focuses on evaluating the safety and pharmacokinetics of multiple ascending oral doses of PF-07258669. Optional cohorts for healthy adult Japanese participants and/or older adult participants were also planned. Part B is designed as a 2-period, fixed-sequence, multiple-dose, open-label investigation into the effect of PF-07258669 on the pharmacokinetics of midazolam.[\[6\]](#)
- Primary Outcome Measures: The primary outcomes for Part A are the number of participants who experience treatment-emergent adverse events (TEAEs) and the number of participants with laboratory test abnormalities.[\[6\]](#)



[Click to download full resolution via product page](#)

Mechanism of Action of **(2R,2R)-PF-07258669**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 2. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn(pfizer.com [cdn(pfizer.com])
- 5. trial.medpath.com [trial.medpath.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study of PF-07258669 In Healthy Adult Participants [ctv.veeva.com]
- To cite this document: BenchChem. [Safety and tolerability of (2R,2R)-PF-07258669 compared to placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616120#safety-and-tolerability-of-2r-2r-pf-07258669-compared-to-placebo]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)